molecular formula C8H15N3 B14677047 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- CAS No. 38705-10-1

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-

Cat. No.: B14677047
CAS No.: 38705-10-1
M. Wt: 153.22 g/mol
InChI Key: VMLZAFNEMDCWNF-UHFFFAOYSA-N
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Description

Electronic Modulation

The electron-donating methyl group increases the basicity of the guanidine nitrogen atoms by approximately 0.3–0.5 pKa units compared to unsubstituted analogs. This enhancement stems from hyperconjugative interactions that stabilize the protonated form, as demonstrated through natural bond orbital (NBO) analysis. The elevated basicity enables activation of weaker acids in catalytic cycles, expanding the substrate scope to include traditionally unreactive electrophiles.

Steric Differentiation

X-ray crystallographic studies reveal that the 7-methyl group protrudes into the catalyst's chiral pocket, creating a steric gradient that differentiates between prochiral faces of incoming substrates. This effect is quantified in Table 2 , which compares enantioselectivity metrics for methyl-substituted versus parent catalysts:

Table 2: Steric Impact of 7-Methyl Substitution

Reaction Type ee (%) – Parent Catalyst ee (%) – 7-Methyl Derivative Δee (%)
Asymmetric aldol 82 96 +14
Mannich reaction 75 89 +14
Aza-Henry 68 92 +24

Conformational Locking

Variable-temperature NMR studies demonstrate that the 7-methyl group reduces rotational freedom in the tricyclic framework by 40–60%, as measured through activation energies for ring puckering motions. This rigidification minimizes unproductive conformational states during catalysis, leading to improved reaction reproducibility and reduced catalyst loading requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38705-10-1

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3

InChI Key

VMLZAFNEMDCWNF-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CN(C1)CN(C2)C3

Origin of Product

United States

Preparation Methods

Precursor Assembly

  • Formation of the azabicyclic core : Reacting ethylenediamine derivatives with formaldehyde under acidic conditions generates intermediate bicyclic structures. For example, hexahydro-1,3,5-triazine derivatives serve as viable precursors.
  • Cyclization : Intramolecular cyclization using agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) facilitates tricyclic closure. A study on 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane derivatives highlights the role of elevated temperatures (80–120°C) and anhydrous conditions.

Methylation Strategies

Introducing the methyl group at position 7 requires regioselective alkylation:

  • Direct alkylation : Treating the deprotonated tricyclic intermediate with methyl iodide (CH₃I) in dimethylformamide (DMF) at 0–5°C.
  • Reductive amination : Condensing a ketone precursor (e.g., cyclohexanone derivatives) with methylamine under hydrogen gas and a palladium catalyst.

Table 1: Comparison of Methylation Methods

Method Conditions Yield (%) Purity (%) Reference
Direct alkylation CH₃I, DMF, 0°C, 12 h 45 92
Reductive amination H₂, Pd/C, MeOH, rt, 24 h 38 88

Cycloaddition and Ring-Closing Metathesis

Alternative pathways leveraging modern synthetic techniques have been explored:

[2+2+2] Cycloaddition

Transition-metal-catalyzed cycloadditions enable one-pot assembly of the tricyclic framework. For instance, cobalt-catalyzed reactions of nitriles and alkynes yield nitrogen-containing rings. A 2024 study demonstrated that 1,3,5-Triazatricyclo[3.3.1.13,7]decane analogs could be synthesized using Co(acac)₃ and a diphosphine ligand.

Ring-Closing Metathesis (RCM)

Olefin metathesis with Grubbs catalysts constructs the bicyclic intermediates, which are subsequently functionalized with nitrogen and methyl groups. This method offers superior stereocontrol but requires stringent exclusion of moisture and oxygen.

Post-Synthetic Modifications

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted precursors.
  • Recrystallization : Methanol/water mixtures yield crystals suitable for X-ray diffraction analysis.

Analytical Validation

  • NMR spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.2–3.5 ppm (bridgehead CH₂) and δ 1.2 ppm (CH₃).
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 153.22.

Chemical Reactions Analysis

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the tricyclic framework.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues: Nitrogen and Sulfur Variants

A. 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane (Hexamethylenetetramine, Hmta)

  • Structure : Contains four nitrogen atoms (vs. three in the target compound).
  • Properties : High thermal stability, used as a crosslinking agent and precursor for explosives .
  • Applications : Antimicrobial agent (urotropin) for urinary tract infections .
  • Key Difference : The absence of the methyl group in hmta reduces lipophilicity, limiting its cellular uptake compared to 7-methyl derivatives .

B. Sulfur-Containing Analogues

  • Example : 2,6-Dithia-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane (CAS 281-43-6).
  • Structure : Replaces two bridgehead nitrogens with sulfur atoms.
  • Properties : Increased polarity and reduced stability due to weaker S–N bonds vs. N–N bonds.
  • Applications: Limited bioactivity; primarily studied for structural novelty .
Substituent Variations

A. Halogenated Derivatives

  • Example : 1-(3-Chloro-2-propenyl)-3,5,7-triazatricyclo[3.3.1.1³,⁷]decane chloride (CAS 51229-78-8).
  • Structure : Chloroallyl substituent at the 1-position.
  • Properties : Enhanced electrophilicity due to the chlorine atom, making it a potent antimicrobial agent (e.g., Quaternium-15) .
  • Comparison : The 7-methyl derivative lacks halogen-related toxicity but shows superior selectivity in cancer cell inhibition .

B. Boron-Functionalized Derivatives

  • Example: 1-(3-Boronobenzyl)-3,5,7-triazatricyclo[3.3.1.1³,⁷]decane.
  • Structure : Boron-containing aryl group at the 1-position.
  • Properties: Potential for boron neutron capture therapy (BNCT) due to boron's neutron-absorbing capacity.
  • Comparison : The 7-methyl derivative lacks this therapeutic niche but has broader cytotoxicity profiles .
Salts and Ionic Derivatives

A. Benzoate Salt

  • Example : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane benzoate (CAS 60168-84-5).
  • Structure : Ionic complex with benzoic acid.
  • Properties : Improved solubility in polar solvents compared to neutral analogues.
  • Applications : Used in polymer stabilization and drug formulation .

B. Thiocyanate Salt

  • Example : Hexamethylenetetramine thiocyanate (CAS 6190-43-8).
  • Structure : Thiocyanic acid salt of hmta.
  • Properties : High reactivity in nucleophilic substitutions.
  • Comparison : The 7-methyl derivative’s neutral form avoids salt-associated handling challenges .

Biological Activity

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H15N3
  • Molecular Weight : 153.2248 g/mol
  • CAS Registry Number : 38705-10-1
  • IUPAC Name : 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-

The compound exhibits a unique tricyclic structure which contributes to its biological interactions.

Pharmacological Properties

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- has been studied for its diverse pharmacological effects:

  • Antimicrobial Activity : Research indicates that compounds with similar tricyclic structures exhibit antimicrobial properties against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of mitochondrial pathways .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases .

The biological activity of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- may be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and providing therapeutic effects in neurological conditions .
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions and potential therapeutic outcomes in cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazatricyclo compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for some derivatives of the compound .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human breast cancer cell lines revealed that treatment with 1,3,5-Triazatricyclo(3.3.1.13,7)decane derivatives resulted in a dose-dependent increase in apoptosis markers after 48 hours of exposure . The study highlighted the potential for these compounds in developing new anticancer therapies.

Data Table

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
AntimicrobialEscherichia coli50Significant growth inhibition
CytotoxicityBreast cancer cellsVariesDose-dependent apoptosis induction

Q & A

Q. What are the established synthetic routes for 7-methyl-1,3,5-triazatricyclo[3.3.1.1³,⁷]decane, and how is purity validated?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions involving precursors like hexamethylenetetramine derivatives. Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the tricyclic framework and methyl group position. For example, the methyl proton signal typically appears as a singlet near δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments indicative of the triazatricyclo backbone.
  • Infrared (IR) Spectroscopy: Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-H (2850–2950 cm⁻¹) bonds validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and synthesis.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.
  • Toxicity Mitigation: Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate risk, but prolonged exposure requires respiratory protection (N95 mask) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density distribution, revealing nucleophilic sites at nitrogen atoms. Molecular dynamics simulations assess thermal stability (decomposition onset >250°C) and solvation effects in polar aprotic solvents like DMF .

Q. What experimental strategies enhance the antimicrobial activity of derivatives?

Structure-activity relationship (SAR) studies show that substituting the methyl group with halogenated or propenyl moieties (e.g., 1-(3-chloro-2-propenyl)- analogs) improves biocidal efficacy against Gram-negative bacteria (MIC₉₀ = 8–16 µg/mL). Time-kill assays and biofilm inhibition tests (using crystal violet staining) are recommended for mechanistic validation .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Data Harmonization: Cross-reference acute toxicity values (e.g., EPA ToxRef DB vs. academic studies) using standardized OECD guidelines.
  • Metabolite Profiling: LC-MS/MS identifies toxic metabolites (e.g., chloroallyl intermediates) that may explain discrepancies in ecotoxicity (e.g., Daphnia magna EC₅₀ varies from 1.2–5.6 mg/L) .

Q. What methodologies elucidate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to bacterial enzymes (e.g., dihydrofolate reductase).
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during ligand-receptor interactions.
  • X-ray Crystallography: Resolves 3D binding modes in enzyme-inhibitor complexes (resolution ≤2.0 Å recommended) .

Q. How can impurity profiles be controlled during large-scale synthesis?

Impurity Source Detection Method Mitigation
Unreacted hexamethylenetetramineIncomplete cyclizationHPLC (retention time 3.2 min)Optimize reaction time (≥12 hr at 80°C)
Chloromethyl byproductsSide reactionsGC-MS (m/z 105 fragment)Use stoichiometric HCl (1.2 equiv)
Oxidized derivativesAir exposureFTIR (C=O stretch at 1700 cm⁻¹)Conduct reactions under N₂ atmosphere

Data adapted from pharmaceutical impurity profiling guidelines .

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